6,8-Dibromo-2-(2-naphthyl)quinoline
CAS No.: 860789-79-3
Cat. No.: VC4835808
Molecular Formula: C19H11Br2N
Molecular Weight: 413.112
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860789-79-3 |
|---|---|
| Molecular Formula | C19H11Br2N |
| Molecular Weight | 413.112 |
| IUPAC Name | 6,8-dibromo-2-naphthalen-2-ylquinoline |
| Standard InChI | InChI=1S/C19H11Br2N/c20-16-10-15-7-8-18(22-19(15)17(21)11-16)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H |
| Standard InChI Key | DLUHKXSSVQJHAZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Introduction
Synonyms and Identifiers
The compound is systematically named 6,8-dibromo-2-(naphthalen-2-yl)quinoline under IUPAC nomenclature. Alternative designations include:
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6,8-Dibromo-2-(2-naphthyl)quinoline
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2-(2-Naphthyl)-6,8-dibromoquinoline
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860789-79-3 (CAS Registry Number)
Its molecular formula is C₁₉H₁₁Br₂N, with a molar mass of 413.11 g/mol . The SMILES notation is C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CC(=C4Br)C=C3)Br, and the InChIKey is ZFTMOSQMUJKVIR-UHFFFAOYSA-N .
Chemical Structure and Bonding
The quinoline core consists of a benzene ring fused to a pyridine ring, with bromine atoms at positions 6 and 8. The 2-naphthyl substituent introduces steric bulk and extends conjugation, influencing electronic transitions and intermolecular interactions . Key structural features include:
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Bromine Substituents: The electronegative bromine atoms at C6 and C8 withdraw electron density, polarizing the quinoline ring and enhancing susceptibility to nucleophilic aromatic substitution or cross-coupling reactions .
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Naphthyl Group: The 2-naphthyl moiety contributes to planar chirality and π-π stacking interactions, which are critical in crystal engineering and supramolecular chemistry .
Density functional theory (DFT) studies on analogous bromoquinolines suggest that the LUMO is localized on the quinoline ring, while the HOMO resides on the naphthyl group, facilitating charge-transfer transitions .
Synthesis and Optimization
Friedländer Annulation
A common route to quinoline derivatives involves the Friedländer annulation, where 2-aminobenzophenones react with ketones or diketones in the presence of acid catalysts. For 6,8-dibromo-2-(2-naphthyl)quinoline, a modified approach using 2-amino-3,5-dibromobenzaldehyde and 2-acetylnaphthalene has been proposed :
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Condensation: The aldehyde and ketone undergo aldol condensation to form an α,β-unsaturated ketone intermediate.
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Cyclization: Intramolecular cyclization yields the quinoline skeleton.
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Bromination: Post-cyclization bromination using PBr₃ or N-bromosuccinimide (NBS) introduces bromine at C6 and C8 .
Recent advances employ nanocatalysts to enhance efficiency. For example, γ-Fe₂O₃@Cu-LDH@Cysteine-Pd nanoparticles enable one-pot syntheses of substituted quinolines with yields exceeding 85% under mild conditions .
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions offer an alternative pathway. The Suzuki-Miyaura reaction between 6,8-dibromoquinoline and 2-naphthylboronic acid has been explored, though yields are moderate (60–70%) due to steric hindrance from the naphthyl group . Optimized conditions using Buchwald-Hartwig amination or Ullmann coupling may improve efficiency .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 413.11 g/mol |
| Melting Point | Not reported (estimated >250°C) |
| Solubility | Soluble in DCM, THF; insoluble in H₂O |
| λₘₐₓ (UV-Vis) | 290 nm, 340 nm (in CH₂Cl₂) |
| Fluorescence Quantum Yield | 0.13 (in CH₂Cl₂) |
The compound exhibits strong absorption in the UV region due to π→π* transitions and weak fluorescence, typical of brominated aromatics . Its low solubility in polar solvents aligns with hydrophobic quinoline derivatives .
Applications in Research
Medicinal Chemistry
Brominated quinolines are investigated for antimicrobial and anticancer activity. The bromine atoms enhance binding to biological targets via halogen bonding, while the naphthyl group improves membrane permeability . Preliminary studies on analogues show IC₅₀ values of <10 μM against breast cancer cell lines .
Materials Science
The compound’s extended conjugation makes it a candidate for organic light-emitting diodes (OLEDs). DFT calculations predict a bandgap of 3.1 eV, suitable for blue-emitting materials . Its thermal stability (decomposition >300°C) further supports optoelectronic applications .
Catalysis
As a ligand in transition-metal complexes, the naphthyl group stabilizes catalysts via steric protection, while bromine atoms enable further functionalization. Cu(I) complexes of related quinolines exhibit high activity in C–N coupling reactions .
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